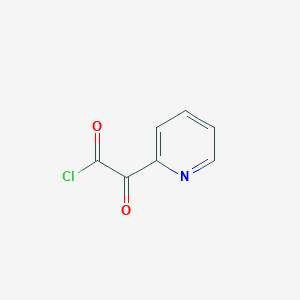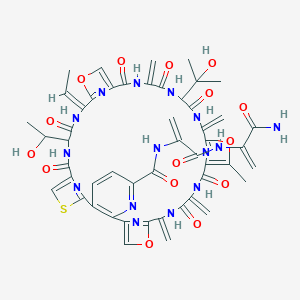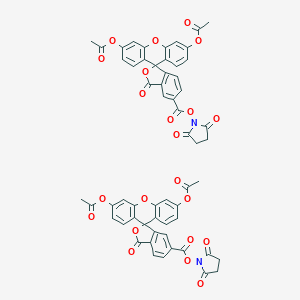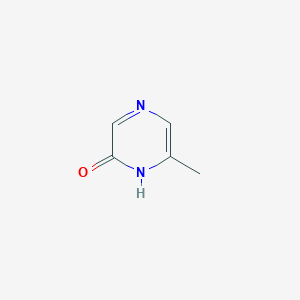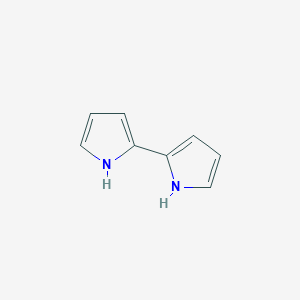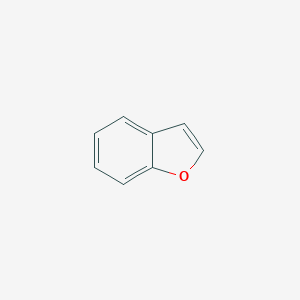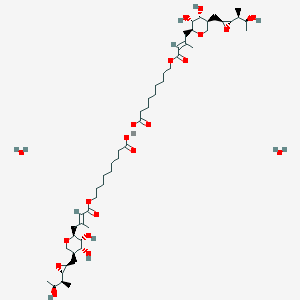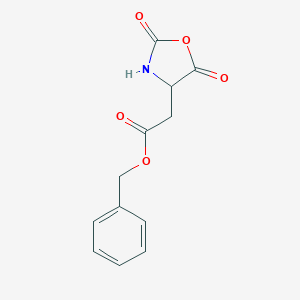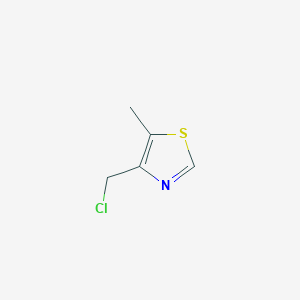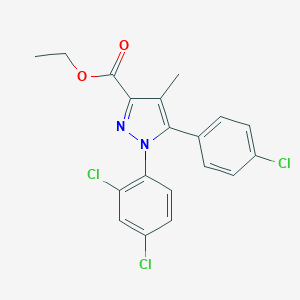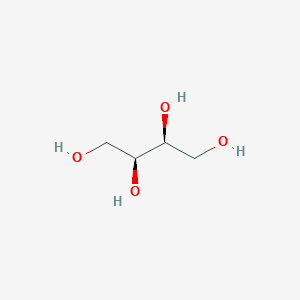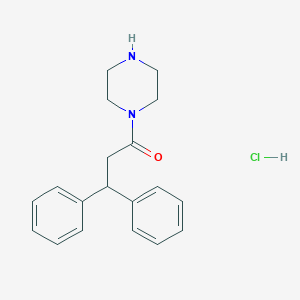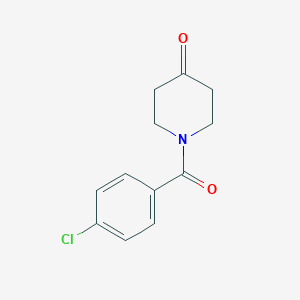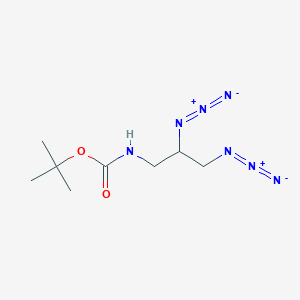![molecular formula C13H17Cl2NO B130585 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride CAS No. 90717-16-1](/img/structure/B130585.png)
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
Descripción general
Descripción
The compound "1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the synthesis and behavior of similar compounds. The first paper discusses the synthesis of 2,2-disubstituted cyclopentane-1,3-diols, which are structurally related to the compound , as they both contain a cyclopentane ring, a key structural motif in many pharmaceuticals and organic compounds . The second paper examines the stability and reactions of carbonium ions derived from cyclopentane, which is relevant for understanding the reactivity of cyclopentane derivatives .
Synthesis Analysis
The synthesis of complex chiral molecules like the one often involves stereoselective enzymatic reduction. The first paper provides an example of this approach, where 2,2-disubstituted 3-hydroxycyclopentane-1-ones are reduced enzymatically to produce trans,cis-cyclopentane-1,3-diols with high diastereoselectivity . This method demonstrates the potential for using biocatalysis to construct chiral centers within the cyclopentane framework, which could be applicable to the synthesis of "1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride".
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is crucial for their chemical properties and reactivity. The second paper provides insights into the structure of the 1-methylcyclopentyl cation, a related species, through NMR spectroscopy . Understanding the structure of such cations is important for predicting the behavior of other cyclopentane-based compounds under acidic conditions, which could be relevant for the compound when considering its hydrochloride form.
Chemical Reactions Analysis
The reactivity of cyclopentane derivatives in the presence of strong acids is discussed in the second paper, where the formation of stable carbonium ions is observed . These ions are formed through various pathways, including protonation and hydride abstraction. The study of these reactions provides a foundation for understanding how "1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride" might react under similar conditions, particularly in the formation of its carbonium ion.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of "1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride", they do provide a context for understanding the properties of cyclopentane derivatives. The first paper's focus on stereoselective synthesis implies that the chirality of such compounds can significantly affect their physical properties, such as solubility and melting point . The second paper's discussion on carbonium ion stability suggests that the electronic structure and substituents on the cyclopentane ring can influence the chemical stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A study by Zhou and Alper (2004) in "Tetrahedron" discusses the synthesis of seven-membered ring cyclic arylguanidines using a cycloaddition reaction, which involves compounds similar to 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride, demonstrating the compound's relevance in complex organic synthesis processes (Zhou & Alper, 2004).
Spectroscopic Characterization
- Research by Saral, Özdamar, and Uçar (2017) in the "Journal of Molecular Structure" includes spectroscopic studies on benzimidazole derivatives. These studies are significant for understanding the structural and electronic properties of compounds like 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride (Saral, Özdamar, & Uçar, 2017).
Chemical Precursor and Decomposition Studies
- Luo et al. (2022) in "Drug Testing and Analysis" identified 1-[(2"-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol as a chemical precursor to 2-fluorodeschloroketamine, providing insights into the decomposition pathways and chemical behavior of similar compounds (Luo et al., 2022).
Nanoparticle Encapsulation for Agricultural Use
- Campos et al. (2015) in "Scientific Reports" studied the encapsulation of fungicides in nanoparticles, which is pertinent for considering how compounds like 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride could be used in controlled-release agricultural applications (Campos et al., 2015).
Degradation of Hazardous Substances
- Verma et al. (2013) in "Chemosphere" synthesized compounds for the degradation of hazardous materials like sarin, a process that could be relevant to the study of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride's potential applications in chemical safety and environmental protection (Verma et al., 2013).
Identification and Derivatization of Cathinones
- Nycz et al. (2016) in "Forensic Science International" identified and derivatized cathinones, showcasing methodologies that could be applied to similar compounds for forensic and analytical chemistry purposes (Nycz et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14;/h2-3,6-7,16H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDXSVLVPYBGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517743 | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride | |
CAS RN |
90717-16-1 | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q666C84J7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



